4-Amino-2-chloro-3-methylbenzoic acid
Overview
Description
4-Amino-2-chloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 3-position on the benzene ring
Mechanism of Action
Target of Action
4-Amino-2-chloro-3-methylbenzoic acid, also known as ACMA, is an organic compound It’s known that acma is a common intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of ACMA involves its interaction with other molecules in organic synthesis . For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce another aromatic ring or alkyl chain . The carboxylic acid group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups . The amino group on the benzene ring can be transformed into other active functional groups through diazotization .
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that ACMA could be involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
It’s known that acma is a crystalline solid that is slightly soluble in water and more soluble in organic solvents , which could influence its absorption and distribution in the body.
Result of Action
Given its role as an intermediate in organic synthesis , it can be inferred that the results of its action would depend on the specific reactions it’s involved in.
Biochemical Analysis
Biochemical Properties
4-Amino-2-chloro-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of glycine B antagonists and PARP inhibitors . It interacts with enzymes and proteins involved in these pathways, facilitating the conversion of substrates into desired products. The compound’s amino and chloro groups allow it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in the activity of these biomolecules, thereby affecting overall cell function . For example, it may modulate the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels and cellular energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity . Additionally, the presence of the chloro group can facilitate the formation of reactive intermediates, which can further modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic balance. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of different metabolites, which may have distinct biological activities and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution are critical for its biological activity, as they determine its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for the chlorination step, and reducing agents like iron powder or tin(II) chloride (SnCl2) for the reduction step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include catalytic processes and continuous flow reactions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Chlorination: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4)
Reduction: Iron powder, tin(II) chloride (SnCl2), hydrogen gas (H2) with a catalyst
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Conversion of nitro groups to amino groups.
Scientific Research Applications
4-Amino-2-chloro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 4-Amino-2-methylbenzoic acid
- 4-Amino-3-methylbenzoic acid
Uniqueness
4-Amino-2-chloro-3-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both an amino group and a chlorine atom on the benzene ring provides distinct chemical properties compared to similar compounds, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-amino-2-chloro-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBKPWBTXBLCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700237 | |
Record name | 4-Amino-2-chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134331-62-7 | |
Record name | 4-Amino-2-chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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